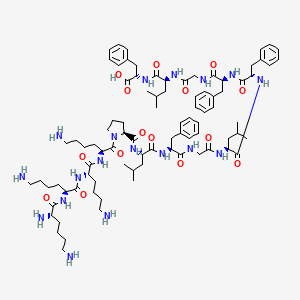

The K4 peptide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C87H132N18O15 |

|---|---|

分子量 |

1670.1 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C87H132N18O15/c1-55(2)46-66(81(113)102-71(51-60-32-15-9-16-33-60)84(116)101-70(50-59-30-13-8-14-31-59)78(110)94-54-75(107)96-67(47-56(3)4)82(114)104-72(87(119)120)52-61-34-17-10-18-35-61)95-74(106)53-93-77(109)69(49-58-28-11-7-12-29-58)100-83(115)68(48-57(5)6)103-85(117)73-40-27-45-105(73)86(118)65(39-22-26-44-91)99-80(112)64(38-21-25-43-90)98-79(111)63(37-20-24-42-89)97-76(108)62(92)36-19-23-41-88/h7-18,28-35,55-57,62-73H,19-27,36-54,88-92H2,1-6H3,(H,93,109)(H,94,110)(H,95,106)(H,96,107)(H,97,108)(H,98,111)(H,99,112)(H,100,115)(H,101,116)(H,102,113)(H,103,117)(H,104,114)(H,119,120)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |

InChIキー |

VAJSRLFANUUQQI-NOAXZGPNSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

製品の起源 |

United States |

Foundational & Exploratory

The Primary Structure and Function of K4 Peptides: A Technical Guide

The designation "K4 peptide" is applied to several distinct molecular entities, each with a unique primary structure and biological function. This guide provides an in-depth technical overview of three prominent K4 peptides: an antimicrobial peptide, the GA-K4 peptide with antimicrobial and anticancer properties, and a coiled-coil forming peptide utilized in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Antimicrobial Peptide K4

The antimicrobial peptide K4 is a de novo designed, 14-amino acid linear peptide with a cationic N-terminal domain and a hydrophobic C-terminal region, which is putatively folded into an α-helix. Its design was informed by the Antimicrobial Peptide Database to exhibit broad-spectrum antibacterial activity.[1]

Primary Structure

The primary structure of the antimicrobial peptide K4, determined by mass spectrometry following its synthesis, is as follows:

KKKKPLFGLFFGLF [1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉₀H₁₃₃N₁₉O₁₄ | Calculated |

| Molecular Weight | 1713.1 g/mol | Calculated |

| Net Charge (at pH 7) | +4 | [2] |

| Hydrophobicity (H) | 0.644 | [2] |

| Hydrophobic Moment (µH) | 0.390 | [2] |

| Aliphatic Index | 83.57 | [2] |

| Instability Index | 3.90 (Stable) | [2] |

Biological Activity

K4 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Bacillus megaterium | 5-10 | - | [2] |

| Staphylococcus aureus | 10-20 | >400 | [2] |

| Staphylococcus epidermidis | 100 | >400 | [3] |

| Escherichia coli | 5-10 | - | [2] |

| Pseudomonas aeruginosa | 40-80 | 400 | [2][3] |

| Klebsiella pneumoniae | 40-80 | >400 | [2][3] |

| Salmonella typhimurium | 40-80 | - | [2] |

| Vibrio harveyi | 5-10 | - | [2] |

| Vibrio alginolyticus | 5-10 | - | [2] |

| Vibrio aestuarianus | 5-10 | - | [2] |

| Vibrio splendidus | 10-20 | - | [2] |

| Brucella melitensis | 25 | 25 | [3] |

| Enterobacter cloacae | 50 | >400 | [3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

The K4 peptide was synthesized using standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.[1]

Protocol:

-

Resin Preparation: A Rink Amide resin is pre-swelled in N-methylpyrrolidone (NMP) overnight.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in dimethylformamide (DMF) for a specified duration.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Structure Verification: The primary sequence and molecular weight of the purified peptide are confirmed using mass spectrometry.[1]

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using a broth microdilution method.[4]

Protocol:

-

Bacterial Culture Preparation: Bacterial strains are grown in an appropriate broth medium to a specific optical density, corresponding to a known colony-forming unit (CFU)/mL.

-

Peptide Dilution: A serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the bacteria.

Logical Workflow for K4 Peptide Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of the antimicrobial peptide K4.

GA-K4 Peptide

GA-K4 is an 11-residue antimicrobial and anticancer peptide. Its primary mode of action is believed to be through the formation of toroidal pores in the cell membrane.[5]

Primary Structure

The primary amino acid sequence of GA-K4 is:

FLKWLFKWAKK [5]

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C₇₃H₁₀₅N₁₅O₉ | Calculated |

| Molecular Weight | 1356.7 g/mol | Calculated |

| Hemolytic Activity (HC₅₀) | ~25 µM | [6] |

| Antimicrobial Activity | Potent against Gram-positive bacteria | [7] |

Mechanism of Action: Toroidal Pore Formation

GA-K4 is thought to disrupt cell membranes through the formation of toroidal pores. This process involves the peptide inserting into the membrane and inducing a high degree of curvature, causing the lipid monolayers to bend and form a pore lined by both the peptides and the lipid head groups.[5]

Caption: Simplified signaling pathway of toroidal pore formation by GA-K4.

Experimental Protocols

The secondary structure of GA-K4 in different environments is studied using far-UV CD spectroscopy.[8]

Protocol:

-

Sample Preparation: A solution of GA-K4 peptide at a known concentration (e.g., 10 µM) is prepared in an aqueous buffer.

-

Spectra Acquisition: Far-UV CD spectra are recorded at room temperature using a spectropolarimeter.

-

Data Analysis: The conformational changes of the peptide upon interaction with membrane-mimicking environments (e.g., liposomes, micelles) are monitored by observing changes in the CD spectra, indicative of transitions from a random coil to an α-helical structure.

The ability of GA-K4 to permeabilize cell membranes is assessed through a leakage assay using a fluorescent dye.[8]

Protocol:

-

Cell Loading: Bacterial cells or liposomes are loaded with a fluorescent dye (e.g., calcein).

-

Peptide Addition: The GA-K4 peptide is added to the suspension of dye-loaded cells or liposomes.

-

Fluorescence Measurement: The increase in fluorescence intensity over time is measured using a fluorometer. An increase in fluorescence indicates the leakage of the dye from the vesicles due to membrane permeabilization by the peptide.

Coiled-Coil Forming Peptide K4

This K4 peptide is a component of a complementary pair of peptides (E4 and K4) that self-assemble into a heterodimeric coiled-coil structure. This system is utilized to trigger liposomal membrane fusion for targeted drug delivery.[9]

Primary Structure

The primary structure of the coiled-coil K4 peptide is a repeating heptad sequence, typically repeated four times:

(KIAALKE)₄ which expands to KIAALKEKIAALKEKIAALKEKIAALKE [9]

Application in Drug Delivery

The E4/K4 coiled-coil system is employed for targeted drug delivery to cells expressing the complementary peptide. Liposomes are functionalized with one peptide (e.g., E4) and the target cells express the other (K4). The formation of the coiled-coil brings the liposome and cell membrane into close proximity, facilitating membrane fusion and the delivery of the liposomal cargo into the cell.[9]

| Property | Value | Reference |

| Fusion Efficiency (E3/P1K pair) | ~70% | [10] |

| Cytotoxicity of E4-Lipo-DOX on HeLa-K cells | Enhanced compared to free doxorubicin | [9] |

Experimental Workflow: Liposomal Drug Delivery

Caption: Workflow for targeted drug delivery using the E4/K4 coiled-coil system.

Experimental Protocols

Protocol:

-

Lipid Film Hydration: A mixture of lipids (e.g., DOPC, DOPE, cholesterol) and a lipid-conjugated E4 peptide are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film.

-

Hydration: The lipid film is hydrated with a buffer containing the drug to be encapsulated, forming multilamellar vesicles.

-

Extrusion: The vesicle suspension is extruded through polycarbonate membranes with a defined pore size to produce unilamellar liposomes of a specific diameter.

-

Purification: Free drug and non-incorporated peptides are removed by size exclusion chromatography.

The efficacy of the drug-loaded liposomes is tested on target cells expressing this compound.[9]

Protocol:

-

Cell Culture: Target cells (e.g., HeLa cells engineered to express K4) and control cells are cultured in 96-well plates.

-

Treatment: The cells are treated with various concentrations of free drug, drug-loaded E4-liposomes, or empty liposomes.

-

Incubation: The cells are incubated for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells. A decrease in viability indicates a cytotoxic effect.

This guide has detailed the primary structures and associated functional and experimental data for three distinct K4 peptides. The provided information aims to serve as a valuable resource for researchers in the fields of antimicrobial development and targeted drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. transresurology.com [transresurology.com]

- 3. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]

- 4. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Liposomal Drug Delivery Via Membrane Fusion Triggered by Dimeric Coiled-Coil Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application of Coiled Coil Peptides in Liposomal Anticancer Drug Delivery Using a Zebrafish Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

K4 Peptide: A Technical Guide to Its Discovery, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "K4 peptide" is applied to several distinct synthetic peptides, each with unique origins, structures, and functions. This guide provides a comprehensive technical overview of three prominent K4 peptides: a de novo antimicrobial peptide, a coiled-coil forming peptide utilized in drug delivery, and an antimicrobial/anticancer peptide. For each, we will delve into their discovery, quantitative activity, the experimental protocols for their study, and their proposed mechanisms of action, visualized through signaling and workflow diagrams.

Part 1: The Antimicrobial Peptide K4 (KKKKPLFGLFFGLF)

Discovery and Origin

The antimicrobial peptide K4, with the sequence KKKKPLFGLFFGLF, is a de novo designed cationic peptide. Its creation was guided by the principles observed in naturally occurring antimicrobial peptides (AMPs), leveraging the Antimicrobial Peptide Database (APD).[1][2] The design incorporates a distinct structure: a highly cationic N-terminal domain composed of four lysine residues, intended to facilitate interaction with negatively charged bacterial membranes, and a C-terminal domain rich in hydrophobic residues (phenylalanine, leucine, and glycine), predicted to form an amphipathic α-helix.[1] This design aims to mimic the membrane-disrupting capabilities of natural AMPs.

Quantitative Data

The antimicrobial efficacy and cytotoxic effects of the K4 peptide have been evaluated against a range of microorganisms and mammalian cells. The following tables summarize the key quantitative findings from various studies.

Table 1: Antimicrobial Activity of K4 Peptide

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Bacillus megaterium | Gram-positive | 5-10 | - | [3] |

| Staphylococcus aureus | Gram-positive | 10-20 | 50 | [3][4] |

| Listeria monocytogenes | Gram-positive | 20-40 | - | [3] |

| Enterococcus faecalis | Gram-positive | 80-160 | - | [3] |

| Escherichia coli | Gram-negative | 5-10 | - | [3] |

| Salmonella typhimurium | Gram-negative | 40-80 | - | [3] |

| Pseudomonas aeruginosa | Gram-negative | 40-80 | >400 | [3][4] |

| Klebsiella pneumoniae | Gram-negative | 40-80 | - | [3] |

| Vibrio harveyi | Gram-negative | 5-10 | - | [3] |

| Vibrio alginolyticus | Gram-negative | 5-10 | - | [3] |

| Vibrio aestuarianus | Gram-negative | 5-10 | - | [3] |

| Vibrio splendidus | Gram-negative | 10-20 | - | [3] |

| Brucella melitensis | Gram-negative | 25 | 25 | [4] |

| Enterobacter cloacae | Gram-negative | 50 | 100 | [4] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "-" indicates data not reported.

Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptide

| Cell Line / Blood Cells | Assay | Concentration (µg/mL) | Effect | Reference |

| Rabbit Erythrocytes | Hemolysis | 10 | <3% hemolysis | [3] |

| 40 | <3% hemolysis | [3] | ||

| 160 | 6.65% hemolysis | [3] | ||

| Human Erythrocytes | Hemolysis | 1000 | 24% hemolysis | [4] |

| Chinese Hamster Ovary (CHO-K1) | MTT | 10, 40, 160, 640 | No significant toxicity at bacteriolytic concentrations | [3] |

| HeLa Cells | MTT (24h) | 6.3 | ~80% cytotoxicity (20% viability) | [4] |

| Macrophage (J774) | Griess Assay (48h) | 6.3 | 25.9873 µM Nitric Oxide Production | [4] |

Experimental Protocols

This compound is synthesized using classical Fmoc (N-[9-fluorenyl]-methoxycarbonyl) solid-phase chemistry.[3]

-

Resin Preparation: Preloaded Wang resin is used as the solid support.

-

Amino Acid Coupling: Protected amino acids are coupled in situ with diisopropylethylamine (DIEA) and N-hydroxybenzotriazole (HOBt).

-

Fmoc Deprotection: The Nα-Fmoc protecting group is removed using 20% piperidine in dimethylformamide (DMF).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a solution of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 1 hour at room temperature.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and molecular weight of the final peptide are confirmed by mass spectrometry.

The broth microdilution method is used to determine the MIC and MBC of this compound.[3][4]

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to a concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Peptide Dilution: A stock solution of this compound is prepared and serially diluted in a 96-well polypropylene microtiter plate to achieve a range of concentrations (e.g., 2-400 µg/mL).

-

Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that results in no visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no growth is plated on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.

The cytotoxic effect of this compound on mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: Mammalian cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT solution (e.g., 2 mg/mL) is added to each well, and the plate is incubated for 1.5-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

The hemolytic activity of this compound is determined by measuring the release of hemoglobin from red blood cells.[3][4]

-

Red Blood Cell Preparation: Fresh red blood cells (e.g., human or rabbit) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration (e.g., 10%).

-

Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for 1 hour.

-

Controls: A negative control (PBS) and a positive control (a cell-lysing agent like Triton X-100) are included.

-

Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

-

Absorbance Measurement: The absorbance of the supernatant, containing the released hemoglobin, is measured at 415 nm.

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualizations

Caption: Proposed "carpet" mechanism of the antimicrobial K4 peptide.

Caption: K4 peptide-induced nitric oxide production in macrophages.

This document is a compilation and summary of existing research. Further sections on the Coiled-Coil K4 Peptide and the GA-K4 Peptide will be provided in subsequent updates.

References

The K4 Antimicrobial Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This technical guide provides an in-depth overview of the mechanism of action of the K4 peptide, a synthetic antimicrobial peptide with potent activity against a range of pathogenic bacteria.

This compound is a short, 14-amino acid cationic peptide.[1] Its design incorporates features common to many AMPs, including a net positive charge and an amphipathic structure, which are crucial for its interaction with and disruption of microbial membranes.[1][2] This document will detail the current understanding of K4's mode of action, from its initial interaction with the bacterial cell envelope to its potential immunomodulatory effects.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action for the K4 antimicrobial peptide is the disruption of the bacterial cytoplasmic membrane.[3][4] This process is initiated by the electrostatic attraction between the positively charged K4 peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

Following this initial binding, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer.[5] Evidence suggests that the GA-K4 peptide, a closely related 11-residue peptide (FLKWLFKWAKK), induces membrane leakage and its activity is dependent on membrane curvature and lipid composition.[3][4]

The Toroidal Pore Model

The most favored model for K4-mediated membrane disruption is the "toroidal pore" model.[3][4] In this model, the peptides aggregate and insert into the membrane, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, thus lining the pore alongside the peptides. This creates a transient, water-filled channel that allows for the leakage of ions and essential cellular components, ultimately leading to cell death.[6][7]

Quantitative Data on Antimicrobial Activity

The efficacy of this compound has been quantified against a variety of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to measure its antimicrobial potency.

| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Brucella melitensis | 25 | 25 | |

| Staphylococcus aureus | 50 | >400 | [2] |

| Enterobacter cloacae | 50 | >400 | [2] |

| Pseudomonas aeruginosa | 25-400 | >400 | |

| Staphylococcus epidermidis | 25-400 | >400 | |

| Shigella spp. | 25-400 | >400 |

Table 1: MIC and MBC values of K4 peptide against various bacteria.

| Parameter | Value | Cell Line | Reference |

| Hemolytic Activity (at 1 mg/mL) | 24% | Human Red Blood Cells | |

| Nitric Oxide Production (at 6.3 µg/mL) | 25.9873 µM | J774 Macrophage |

Table 2: Cytotoxicity and Immunomodulatory Activity of K4 Peptide.

Intracellular Effects and Immunomodulation

While the primary mode of action is membrane disruption, some evidence suggests that K4 may also have intracellular effects and immunomodulatory properties.

A study on the related peptide [K4K15]CZS-1 revealed a dual mechanism that includes both membrane damage and intracellular alterations in Salmonella, affecting metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid biosynthesis, and lipid metabolism.[2] While direct evidence for K4 targeting these specific intracellular pathways is currently lacking, this finding opens avenues for future investigation.

Furthermore, this compound has been shown to induce nitric oxide (NO) production in the J774 macrophage cell line. Nitric oxide is a key signaling molecule in the innate immune response, possessing its own antimicrobial properties and playing a role in inflammation and cellular signaling. This suggests that K4 may not only directly kill bacteria but also enhance the host's immune response.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Peptide Solutions: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared from a fresh culture and its density is adjusted to a standard concentration (e.g., 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final testing concentration.

-

Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Membrane Permeability Assay (Leakage Experiment)

To confirm that K4 induces leakage of the cytoplasmic membrane, a fluorescence-based leakage assay can be performed using model vesicles (liposomes) or intact bacterial cells.[3][4]

-

Preparation of Dye-Loaded Vesicles/Cells: Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of a fluorescent dye (e.g., calcein) encapsulated. Alternatively, bacterial cells can be loaded with a membrane-impermeable dye that fluoresces upon binding to intracellular components.

-

Peptide Treatment: this compound is added to the suspension of dye-loaded vesicles or cells.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the leakage of the dye from the vesicles or the entry of the dye into the cells, signifying membrane permeabilization.

-

Data Analysis: The percentage of leakage is calculated relative to a positive control (e.g., treatment with a detergent like Triton X-100) that causes complete lysis.

Conclusion and Future Directions

The K4 antimicrobial peptide primarily exerts its bactericidal effect through the disruption of the microbial cell membrane, with the toroidal pore model being the most likely mechanism. Its cationic and amphipathic properties are key to its function. Additionally, K4 exhibits potential immunomodulatory effects through the induction of nitric oxide production in macrophages.

While the membrane-disrupting activity of K4 is well-supported, further research is needed to fully elucidate its potential intracellular targets and signaling pathways. Investigating whether K4, similar to related peptides, can modulate specific metabolic pathways within bacteria would provide a more complete understanding of its mechanism of action. Furthermore, exploring the detailed signaling cascade initiated by K4 in immune cells will be crucial for its potential development as a therapeutic agent that not only combats infection directly but also harnesses the host's immune system.

References

- 1. transresurology.com [transresurology.com]

- 2. Frontiers | Dual antibacterial mechanism of [K4K15]CZS-1 against Salmonella Typhimurium: a membrane active and intracellular-targeting antimicrobial peptide [frontiersin.org]

- 3. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of helical kink in antimicrobial peptides on membrane pore formation | eLife [elifesciences.org]

The Biological Function of K4 Peptide in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K4 peptide is a synthetic cationic antimicrobial peptide that has demonstrated significant potential as a modulator of the innate immune system. Its dual-action capabilities, encompassing direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects, position it as a promising candidate for further investigation and therapeutic development. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its role in innate immunity. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows.

Antimicrobial and Cytotoxic Activity of K4 Peptide

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentrations required to inhibit visible growth and to kill 99.9% of the bacteria, respectively.

| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Brucella melitensis | 25 | 25 | [1][2] |

| Staphylococcus aureus | 50 | >400 | [1][2] |

| Enterobacter cloacae | 50 | >400 | [1][2] |

| Pseudomonas aeruginosa | >400 | >400 | [1][2] |

| Staphylococcus epidermidis | >400 | >400 | [1][2] |

| Shigella sonnei | >400 | >400 | [1][2] |

| Escherichia coli | 5-10 | - | [3] |

| Bacillus megaterium | 5-10 | - | [3] |

| Vibrio splendidus LGP32 | <45 | - | [4] |

| Aeromonas salmonicida | <45 | - | [4] |

Table 1: Antimicrobial Activity of K4 Peptide. This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

The cytotoxic effects of this compound have been evaluated on mammalian cells. Studies have shown that this compound has low toxicity towards mammalian cells at its bacteriolytic concentrations[3]. One study reported a hemolytic activity of 24% at a concentration of 1 mg/mL[1][2]. Another study on the analog 2K4L demonstrated low toxicity in vivo[5].

Immunomodulatory Function of K4 Peptide

This compound plays a significant role in modulating the innate immune response, primarily through its interaction with macrophages and its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Macrophage Activation and Nitric Oxide Production

This compound has been shown to induce the production of nitric oxide (NO) in the macrophage cell line J774. At a concentration of 6.3 µg/mL, this compound induced a nitric oxide concentration of 25.9873 µM[1][2]. Nitric oxide is a critical signaling molecule in the innate immune system, acting as a potent microbicidal agent and a regulator of inflammatory responses.

Anti-Inflammatory Activity and Signaling Pathways

A closely related analog of this compound, 2K4L, has been extensively studied for its anti-inflammatory properties. 2K4L has been shown to protect against LPS-induced septic shock in mice by decreasing the production of proinflammatory cytokines[5][6][7]. This effect is achieved through the inhibition of the MAPK and NF-κB signaling pathways[5][6][7]. Given the structural and functional similarities, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

The proposed signaling pathway for this compound's anti-inflammatory action in response to LPS involves the following steps:

-

LPS Neutralization: The cationic K4 peptide binds to the negatively charged LPS, preventing it from interacting with Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

Inhibition of TLR4 Signaling: By blocking the LPS-TLR4 interaction, this compound prevents the activation of downstream signaling cascades.

-

Suppression of MAPK and NF-κB Pathways: The inhibition of TLR4 signaling leads to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

Reduced Pro-inflammatory Cytokine Production: The inactivation of these key inflammatory pathways results in a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Mouse model of LPS-induced sepsis [bio-protocol.org]

- 5. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]

- 6. microchemlab.com [microchemlab.com]

- 7. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

K4 Peptide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of the K4 peptide, a promising antimicrobial and immunomodulatory agent. This document details the peptide's core properties, quantitative biological data, experimental methodologies, and proposed mechanisms of action, serving as a comprehensive resource for researchers in the field of peptide-based therapeutics.

Core Properties of K4 Peptide

This compound is a short, cationic antimicrobial peptide. Its primary sequence is KKKKPLFGLFFGLF . The structure is characterized by a cationic N-terminal region composed of four lysine residues, which is crucial for its initial interaction with negatively charged bacterial membranes, and a hydrophobic C-terminal region responsible for membrane disruption.[1][2][3] In silico analyses have predicted a helical-strand secondary structure for this compound.[1][2]

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its analogues is intrinsically linked to its physicochemical properties, primarily its cationicity and hydrophobicity. The following tables summarize the available quantitative data from various studies.

Table 1: Antimicrobial Activity of K4 Peptide

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Brucella melitensis | N/A | 25 | 25 | [1][2] |

| Staphylococcus aureus | N/A | 50 | >400 | [1][2] |

| Enterococcus cloacae | N/A | 50 | >400 | [1][2] |

| Pseudomonas aeruginosa | N/A | >400 | >400 | [1][2] |

| Shigella sonnei | N/A | >400 | >400 | [1][2] |

| Salmonella typhi | N/A | >400 | >400 | [1][2] |

| Klebsiella pneumoniae | N/A | >400 | >400 | [1][2] |

| Escherichia coli | N/A | >400 | >400 | [1][2] |

| Acinetobacter baumannii | N/A | >400 | >400 | [1][2] |

| Proteus mirabilis | N/A | >400 | >400 | [1][2] |

| Staphylococcus epidermidis | N/A | >400 | >400 | [1][2] |

| Enterococcus faecalis | N/A | >400 | >400 | [1][2] |

| Serratia marcescens | N/A | >400 | >400 | [1][2] |

| Providencia rettgeri | N/A | >400 | >400 | [1][2] |

| Citrobacter freundii | N/A | >400 | >400 | [1][2] |

| Morganella morganii | N/A | >400 | >400 | [1][2] |

| Aeromonas salmonicida | N/A | <45 | N/A | [3] |

| Vibrio splendidus | LGP32 | <45 | N/A | [3] |

N/A: Not Available

Table 2: Cytotoxicity and Immunomodulatory Activity of K4 Peptide

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Red Blood Cells | Hemolysis | 1 mg/mL | 24% hemolysis | [1][2] |

| HeLa | MTT | 6.3 µg/mL | 80% cytotoxicity after 24h | [1] |

| J774 (Macrophage) | Griess Assay | 6.3 µg/mL | 25.9873 µM Nitric Oxide Production after 48h | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.

Peptide Synthesis and Purification

3.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of this compound (KKKKPLFGLFFGLF) using the Fmoc/tBu strategy.

-

Resin Selection and Swelling:

-

For a C-terminal amide, Rink Amide resin is selected.

-

The resin is swelled in a suitable solvent such as N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]

-

-

Fmoc Deprotection:

-

The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 20-30 minutes.

-

The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

The first Fmoc-protected amino acid (Fmoc-Phe-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIEA) in DMF.

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.

-

The resin is washed with DMF to remove excess reagents.

-

-

Chain Elongation:

-

Steps 2 and 3 are repeated for each subsequent amino acid in the K4 sequence (Leu, Gly, Phe, Phe, Leu, Gly, Pro, Lys, Lys, Lys, Lys).

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

This is achieved by treating the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues. The reaction proceeds for 2-4 hours.

-

-

Peptide Precipitation and Lyophilization:

-

The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and then dissolved in a minimal amount of a water/acetonitrile mixture.

-

The peptide solution is frozen and lyophilized to obtain a crude peptide powder.

-

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Column and Solvents:

-

Purification Protocol:

-

The crude lyophilized peptide is dissolved in a small volume of Solvent A.

-

The solution is injected onto the equilibrated C18 column.

-

The peptide is eluted using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

-

The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

-

Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

-

Lyophilization:

-

The pure fractions are pooled, frozen, and lyophilized to obtain the final purified K4 peptide as a white powder.[5]

-

Antimicrobial Activity Assays

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Dilution Series:

-

A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.

-

A positive control (bacteria in broth without peptide) and a negative control (broth only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

-

3.2.2. Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

-

Procedure:

-

Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto an agar medium (e.g., Mueller-Hinton Agar).

-

The plates are incubated at 37°C for 24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the peptide that results in no bacterial growth on the agar plates.

-

Cytotoxicity Assays

3.3.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Mammalian cells (e.g., HeLa cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

-

Peptide Treatment:

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

A control group of cells is treated with medium only.

-

The plate is incubated for a specified period (e.g., 24 or 48 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

-

3.3.2. Hemolysis Assay

This assay assesses the lytic activity of this compound against red blood cells.

-

Preparation of Red Blood Cells (RBCs):

-

Fresh human or animal blood is collected in a tube containing an anticoagulant.

-

The RBCs are pelleted by centrifugation, and the plasma and buffy coat are removed.

-

The RBCs are washed several times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.

-

A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.[3]

-

-

Peptide Incubation:

-

Serial dilutions of this compound are prepared in PBS in a 96-well plate.

-

The RBC suspension is added to each well.

-

A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis) are included.

-

The plate is incubated at 37°C for 1 hour.[3]

-

-

Measurement of Hemoglobin Release:

-

The plate is centrifuged to pellet the intact RBCs.

-

The supernatant, containing the released hemoglobin, is carefully transferred to a new 96-well plate.

-

The absorbance of the supernatant is measured at 540 nm.[9]

-

-

Calculation of Hemolysis Percentage:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Proposed Mechanisms of Action and Signaling Pathways

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound is believed to be the disruption of bacterial cell membranes, a hallmark of many cationic antimicrobial peptides.

Caption: Proposed mechanism of K4 peptide's antimicrobial activity.

Immunomodulatory Signaling Pathway

This compound has been shown to induce nitric oxide production in macrophages, suggesting an immunomodulatory role. While the precise signaling cascade for K4 is not fully elucidated, a plausible pathway, based on the known actions of other cationic antimicrobial peptides, is proposed below.

Caption: Proposed immunomodulatory signaling pathway of K4 peptide in macrophages.

Conclusion

This compound demonstrates significant potential as an antimicrobial and immunomodulatory agent. Its structure, characterized by a cationic N-terminus and a hydrophobic core, dictates its biological activity. The provided quantitative data and experimental protocols offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions and signaling pathways to fully harness the therapeutic potential of this compound and its analogues. The development of analogues with improved efficacy and reduced cytotoxicity will be crucial for its translation into clinical applications.

References

- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]

- 2. transresurology.com [transresurology.com]

- 3. Behavior of Antimicrobial Peptide K4 in a Marine Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. bachem.com [bachem.com]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. peptide.com [peptide.com]

- 9. Exploration of the Structure–Function Relationships of a Novel Frog Skin Secretion-Derived Bioactive Peptide, t-DPH1, through Use of Rational Design, Cationicity Enhancement and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of K4 Peptide Properties: A Technical Guide

This guide provides a comprehensive overview of the in silico prediction of properties for K4 peptides, a class of peptides with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their physicochemical characteristics, biological activities, and the computational methods used to predict these attributes. This document consolidates quantitative data, outlines experimental protocols, and visualizes key biological and methodological pathways.

Introduction to K4 Peptides

The designation "K4" has been applied to different peptide sequences in scientific literature, highlighting the importance of specifying the exact amino acid sequence in research. This guide focuses on two prominent examples:

-

K4 (KKKKPLFGLFFGLF): A de novo designed cationic antimicrobial peptide.[1][2]

-

GA-K4 (FLKWLFKWAKK): An antimicrobial and anticancer peptide.[3]

These peptides, while both designated "K4" in some contexts, possess distinct sequences and, consequently, different physicochemical and biological properties. Their common feature is the presence of multiple lysine (K) residues, contributing to a net positive charge, a key characteristic of many antimicrobial peptides.

Physicochemical and Biological Properties

The therapeutic potential of K4 peptides is intrinsically linked to their physicochemical properties, which dictate their interaction with biological membranes and cellular targets.

Data Summary

The following tables summarize the quantitative data available for the two K4 peptide variants.

Table 1: Physicochemical Properties of K4 Peptides

| Property | K4 (KKKKPLFGLFFGLF) | GA-K4 (FLKWLFKWAKK) | In Silico Prediction Tool/Method |

| Amino Acid Sequence | KKKKPLFGLFFGLF | FLKWLFKWAKK | N/A |

| Sequence Length | 14 | 11 | Sequence Analysis |

| Net Charge | +4[1][4] | Not explicitly stated, but expected to be cationic | Peptide Property Calculators |

| Hydrophobicity | 0.644[4][5] | Not explicitly stated | Peptide Property Calculators |

| Secondary Structure | Helix-strand / α-helix in micelles[5][6] | α-helix in micelles[3] | PEP-FOLD, JPred4, PEP2D[7][8][9] |

Table 2: Antimicrobial Activity of K4 Peptides (MIC/MBC in µg/mL)

| Organism | K4 (KKKKPLFGLFFGLF) MIC | K4 (KKKKPLFGLFFGLF) MBC | GA-K4 (FLKWLFKWAKK) MIC | GA-K4 (FLKWLFKWAKK) MBC |

| Staphylococcus aureus | 5-10[10] | > MIC | Not specified | Not specified |

| Escherichia coli | 5-10[10] | > MIC | Not specified | Not specified |

| Bacillus megaterium | 5-10[10] | > MIC | Not specified | Not specified |

| Brucella melitensis | 25[4][5] | 25[4][5] | Not specified | Not specified |

| Pseudomonas aeruginosa | 40-80[10] | > MIC | Not specified | Not specified |

| Vibrio splendidus | < 45[6] | < 45[6] | Not specified | Not specified |

| Aeromonas salmonicida | < 45[6] | < 45[6] | Not specified | Not specified |

Table 3: Cytotoxicity and Hemolytic Activity of K4 Peptides

| Assay | Cell Line / Target | K4 (KKKKPLFGLFFGLF) | GA-K4 (FLKWLFKWAKK) |

| Cytotoxicity (IC50) | HeLa | ~6.3 µg/mL (80% cytotoxicity)[5] | Not specified |

| CHO-K1 | No significant toxicity at bacteriolytic concentrations[1] | Not specified | |

| Hemolytic Activity (HC50) | Human Erythrocytes | 24% hemolysis at 1 mg/mL[4][5] | Not specified |

| Rabbit Erythrocytes | 6.65% hemolysis at 160 µg/mL[10] | Not specified |

In Silico Prediction Workflow

The in silico analysis of peptides like K4 is a crucial first step in drug discovery, enabling the prediction of their properties and activities before costly and time-consuming synthesis and experimental validation.

This workflow begins with the amino acid sequence of the K4 peptide. Various online servers and software are then used to predict its fundamental physicochemical properties, secondary structure, potential antimicrobial activity, and toxicity. The outputs from these predictions form a comprehensive profile that guides the decision for experimental validation.

Putative Signaling Pathway: Nitric Oxide Induction

Cationic antimicrobial peptides have been shown to induce the production of nitric oxide (NO) in macrophages, a key signaling molecule in the innate immune response.[11][12] While the specific pathway for this compound is not fully elucidated, a putative mechanism can be proposed based on the known actions of similar peptides.

The cationic K4 peptide is hypothesized to interact with the negatively charged macrophage cell membrane, triggering a signaling cascade that leads to the upregulation and expression of inducible nitric oxide synthase (iNOS).[11][13] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide as a byproduct.[14][15] NO, a potent antimicrobial and signaling molecule, contributes to the overall immune response against pathogens.

Experimental Protocols

Accurate in silico predictions must be validated through rigorous experimental testing. The following sections provide detailed protocols for key assays used to characterize the properties of K4 peptides.

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Protocol:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the target bacteria overnight. Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in the same broth medium.

-

Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

-

MBC Determination: Aliquots from the wells showing no visible growth are plated onto agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum count.[16][17]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control. Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be calculated from the dose-response curve.[18][19]

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.

Protocol:

-

RBC Preparation: Obtain fresh red blood cells (e.g., human or rabbit) and wash them multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).

-

Peptide Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of this compound. Include a negative control (RBCs in buffer) and a positive control (RBCs with a lytic agent like Triton X-100 for 100% hemolysis).

-

Incubation and Centrifugation: Incubate the plate at 37°C for a specified time (e.g., 1 hour). After incubation, centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value (the concentration of peptide that causes 50% hemolysis) can be determined.[20][21]

Logical Relationships: From Physicochemical Properties to Biological Activity

The biological activities of K4 peptides are a direct consequence of their physicochemical properties. Understanding these relationships is crucial for the rational design of novel antimicrobial peptides with improved efficacy and reduced toxicity.

The high net positive charge of K4 peptides facilitates their initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids).[22] Following this initial binding, the hydrophobic and amphipathic nature of the peptide drives its insertion into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, bacterial cell death. However, these same properties can also lead to non-specific interactions with mammalian cell membranes, resulting in cytotoxicity and hemolytic activity.[7] Therefore, a key aspect of designing effective and safe antimicrobial peptides is to optimize the balance between these physicochemical properties to maximize antimicrobial potency while minimizing toxicity.

Conclusion

The in silico prediction of K4 peptide properties is a powerful approach that accelerates the discovery and development of new therapeutic agents. By leveraging a suite of computational tools, researchers can gain valuable insights into the physicochemical characteristics, structural features, and biological activities of these peptides prior to their synthesis. However, it is imperative that these computational predictions are followed by rigorous experimental validation using standardized protocols. A thorough understanding of the relationships between the sequence, structure, and function of K4 peptides will continue to drive the rational design of novel antimicrobial and anticancer agents with enhanced efficacy and safety profiles.

References

- 1. transresurology.com [transresurology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cellular Membrane Composition Requirement by Antimicrobial and Anticancer Peptide GA-K4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovering new in silico tools for antimicrobial peptide prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HemoPI: Hemolytic Peptide Identification Server [webs.iiitd.edu.in]

- 6. Behavior of Antimicrobial Peptide K4 in a Marine Environment [pubmed.ncbi.nlm.nih.gov]

- 7. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]

- 8. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]

- 9. Tools [aps.unmc.edu]

- 10. borea.mnhn.fr [borea.mnhn.fr]

- 11. Antimicrobial peptides and endotoxin inhibit cytokine and nitric oxide release but amplify respiratory burst response in human and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of a Novel Antimicrobial Peptide with Nitric Oxide Induction against some Pathogenic Bacteria [biotechrep.ir]

- 13. Nitric oxide and effects of cationic polypeptides in canine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AGRAMP: machine learning models for predicting antimicrobial peptides against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. List of protein structure prediction software - Wikipedia [en.wikipedia.org]

- 20. Nitric Oxide-Induced Calcineurin A Mediates Antimicrobial Peptide Production Through the IMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Machine Learning Prediction of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

K4 Peptide: A Physicochemical and Biological Profile for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The K4 peptide, with the sequence KKKKPLFGLFFGLF, is a synthetic cationic antimicrobial peptide that has garnered significant interest for its potent antibacterial activity coupled with low toxicity towards mammalian cells.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics, biological activities, and relevant experimental protocols for this compound, aimed at facilitating its evaluation and development as a potential therapeutic agent.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the tables below. These characteristics are crucial for understanding its behavior in biological systems and for formulation development.

Table 1: General Physicochemical Properties of K4 Peptide

| Property | Value | Reference |

| Amino Acid Sequence | KKKKPLFGLFFGLF | [1] |

| Molecular Formula | C₈₇H₁₃₂N₁₈O₁₅ | [1] |

| Molecular Weight | 1670.09 g/mol | [1][2] |

| Purity (via HPLC) | ≥ 95% | [1] |

| Appearance | White to off-white lyophilized powder | [1] |

| Counterion | Trifluoroacetic acid (TFA) | [1] |

Table 2: Calculated Physicochemical Parameters of K4 Peptide

| Parameter | Predicted Value | Method/Tool |

| Isoelectric Point (pI) | 10.5 - 11.5 | pKa values of amino acids |

| Net Charge at pH 7 | +4 | [3] |

| Grand Average of Hydropathicity (GRAVY) | 0.329 | [3] |

| Aliphatic Index | 83.57 | [3] |

| Instability Index | 3.90 (stable) | [3] |

Solubility and Stability:

This compound's high content of basic amino acids (Lysine) suggests good solubility in aqueous solutions, particularly at acidic pH.[4][5] The presence of a significant number of hydrophobic residues (Leucine, Phenylalanine, Glycine) may lead to aggregation at high concentrations or neutral pH.[5] For optimal solubility, reconstitution in sterile, distilled water, potentially with a small amount of acetic acid, is recommended.[4][6]

Lyophilized K4 peptide is stable when stored at -20°C or below.[1] In solution, it is advisable to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7] The stability of the peptide in biological fluids will be influenced by the presence of proteases.

Biological Activity and Mechanism of Action

This compound exhibits a promising biological profile, characterized by potent antimicrobial activity and selective toxicity.

Antimicrobial Activity

K4 peptide demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Its efficacy has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, with reported MIC values ranging from 25 to 400 µg/ml against various pathogenic bacteria.[3][8]

Cytotoxicity and Hemolytic Activity

A key advantage of this compound is its low toxicity towards mammalian cells.[1][8] However, some studies have reported a degree of hemolytic activity at higher concentrations, with one study showing 24% hemolysis at 1 mg/ml.[3] This highlights the importance of determining the therapeutic index for specific applications.

Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane.[9][10][11][12][13] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12] Upon binding, the peptide is thought to insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[10] This detergent-like mechanism is consistent with its rapid bactericidal activity.[1] In the presence of SDS micelles, a membrane mimetic, this compound adopts a helical structure, which is a common feature of many membrane-active antimicrobial peptides.[1]

The interaction of K4 peptide with the bacterial membrane can be visualized as a multi-step process:

Immunomodulatory Effects

This compound has been shown to stimulate nitric oxide (NO) production in macrophage cell lines.[3] This suggests a potential immunomodulatory role, where the peptide could enhance the innate immune response to bacterial infections. The signaling pathway likely involves the activation of inducible nitric oxide synthase (iNOS).

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound. The following sections outline key experimental protocols.

Peptide Synthesis and Purification

A general workflow for obtaining purified K4 peptide is as follows:

Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][14][15][16][17] The synthesis involves a stepwise addition of Fmoc-protected amino acids, with each cycle consisting of a deprotection step to remove the Fmoc group and a coupling step to add the next amino acid.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is purified using RP-HPLC on a C18 column.[18][19][20][21][22] A gradient of increasing organic solvent (typically acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptide.[18] Fractions are collected and analyzed for purity by analytical HPLC and for identity by mass spectrometry.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using a broth microdilution method.[3][23][24]

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: The MBC is determined by subculturing from the wells of the MIC assay that show no visible growth.[25]

-

Aliquots from the clear wells are plated onto agar plates.

-

The plates are incubated at 37°C for 24 hours.

-

The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.

Hemolysis Assay

The hemolytic activity of this compound is assessed using fresh red blood cells (RBCs).[1][2][6][8][26]

-

Prepare a suspension of washed RBCs in phosphate-buffered saline (PBS).

-

Incubate the RBC suspension with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

Positive (100% lysis with Triton X-100) and negative (PBS alone) controls are used to calculate the percentage of hemolysis.

Cytotoxicity Assay

The effect of this compound on the viability of mammalian cells is determined using assays such as the MTT or CellTox Green assay.[27][28][29][30][31]

-

Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Add the assay reagent (e.g., MTT, CellTox Green) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability relative to untreated control cells.

Conclusion

This compound (KKKKPLFGLFFGLF) presents a compelling profile as a potential antimicrobial agent. Its potent bactericidal activity, coupled with a favorable toxicity profile, makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of this promising peptide. Future research should focus on optimizing its formulation to enhance stability and bioavailability, and on further elucidating its in vivo efficacy and safety in relevant animal models of infection.

References

- 1. static.igem.org [static.igem.org]

- 2. thno.org [thno.org]

- 3. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wernerlab.weebly.com [wernerlab.weebly.com]

- 5. lifetein.com [lifetein.com]

- 6. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 8. Hemolysis Assay [protocols.io]

- 9. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. bachem.com [bachem.com]

- 19. protocols.io [protocols.io]

- 20. pharmtech.com [pharmtech.com]

- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 25. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for K4 Peptide-Targeted Drug Delivery in a Zebrafish Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful preclinical platform for cancer research and drug discovery. Its key advantages include rapid tumor development, optical transparency for in vivo imaging, and suitability for high-throughput screening. This document provides detailed application notes and protocols for utilizing a targeted drug delivery system based on the complementary coiled-coil forming peptides E4 and K4 in a zebrafish xenograft model.

In this system, the K4 peptide [(KIAALKE)4] is expressed on the surface of cancer cells, serving as a specific target. Liposomes modified with the complementary E4 peptide [(EIAALEK)4] and loaded with a cytotoxic agent, such as doxorubicin, can then selectively bind to and deliver their payload to the K4-expressing tumor cells, enhancing therapeutic efficacy and potentially reducing off-target toxicity.[1][2]

Principle of the E4/K4 Targeting System

The E4 and K4 peptides are designed to spontaneously self-assemble into a stable, parallel coiled-coil structure. This high-affinity and specific interaction forms the basis of the targeted drug delivery system.

-

Target Cell Modification: Cancer cells are genetically engineered to express this compound on their cell surface.

-

Drug Carrier Formulation: The therapeutic drug is encapsulated within liposomes that have the E4 peptide conjugated to their surface.

-

Targeted Delivery: When the E4-modified liposomes are introduced into the zebrafish xenograft model, they circulate and specifically bind to the K4-expressing cancer cells via the E4/K4 interaction. This interaction can facilitate the fusion of the liposome with the cancer cell membrane, leading to the intracellular release of the encapsulated drug.[1][3]

Experimental Protocols

Part 1: Preparation of K4-Expressing Cancer Cells

This protocol describes the generation of a stable cancer cell line expressing this compound on the cell surface.

Materials:

-

Cancer cell line of choice (e.g., HeLa, MDA-MB-231)

-

Lentiviral or retroviral vector encoding a K4-transmembrane domain fusion protein

-

Appropriate packaging plasmids

-

HEK293T cells for virus production

-

Transfection reagent

-

Complete cell culture medium

-

Selection antibiotic (e.g., puromycin)

-

Fluorescent protein marker (optional, for tracking)

Procedure:

-

Vector Construction: Clone the DNA sequence encoding this compound fused to a transmembrane domain (e.g., from a known cell surface protein) into a lentiviral or retroviral expression vector. It is advisable to include a fluorescent marker like tdTomato in the vector to facilitate the identification of transduced cells.[2]

-

Virus Production: Co-transfect the expression vector and packaging plasmids into HEK293T cells using a suitable transfection reagent. Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction of Cancer Cells: Transduce the target cancer cells with the collected viral supernatant in the presence of polybrene.

-

Selection of Stable Cell Line: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin). Maintain the selection pressure until all non-transduced cells are eliminated.

-

Verification of K4 Expression: Confirm the surface expression of this compound using techniques such as flow cytometry with a fluorescently labeled E4 peptide or by assessing the binding of E4-modified liposomes.

Part 2: Preparation of E4-Modified, Doxorubicin-Loaded Liposomes

This protocol details the formulation of E4 peptide-conjugated liposomes encapsulating doxorubicin.

Materials:

-

Lipids (e.g., DMPC, DMPG, Cholesterol)[4]

-

E4 peptide conjugated to a lipid anchor (e.g., cholesterol-PEG-E4)

-

Doxorubicin hydrochloride

-

Chloroform

-

HEPES-dextrose buffer

-

Mini-extruder with polycarbonate membranes (100 nm)[4]

-

Dialysis membrane (12-14 kDa cutoff)[4]

Procedure:

-

Lipid Film Hydration: Dissolve the lipids and the E4-lipid conjugate in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[5]

-

Doxorubicin Loading (Active Loading): Hydrate the lipid film with a solution of ammonium sulfate and incubate at a temperature above the lipid phase transition temperature.

-

Extrusion: Subject the resulting multilamellar vesicles to multiple freeze-thaw cycles. Extrude the liposome suspension through 100 nm polycarbonate membranes using a mini-extruder to form unilamellar vesicles of a uniform size.[4]

-

Remote Loading of Doxorubicin: Remove the external ammonium sulfate by dialysis or size-exclusion chromatography. Add doxorubicin hydrochloride to the liposome suspension and incubate to allow for its active loading into the liposomes, driven by the ammonium sulfate gradient.

-

Purification: Remove unencapsulated doxorubicin by dialysis against HEPES-dextrose buffer.[4]

-

Characterization: Determine the liposome size, polydispersity index, and zeta potential using dynamic light scattering. Quantify the encapsulated doxorubicin concentration using spectrophotometry after lysing the liposomes with a detergent.

Part 3: Zebrafish Xenograft Implantation and Treatment

This protocol outlines the procedure for implanting K4-expressing cancer cells into zebrafish embryos and subsequent treatment with E4-doxorubicin liposomes.

Materials:

-

Fertilized zebrafish embryos (e.g., Casper strain for transparency)

-

K4-expressing cancer cells (labeled with a fluorescent protein like GFP or tdTomato)

-

E4-doxorubicin liposomes

-

Tricaine solution (anesthetic)

-

Microinjection system (micromanipulator, microinjector, borosilicate glass capillaries)

-

Fluorescence stereomicroscope

Procedure:

-